4-Bromo-1-trifluoromethoxy-2-vinyl-benzene
Description
Contextual Significance in Organic Synthesis and Fluorine Chemistry
The significance of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene lies at the intersection of halogenated aromatics, vinyl-substituted compounds, and the burgeoning field of fluorine chemistry. The trifluoromethoxy (-OCF₃) group is highly sought after in medicinal chemistry and materials science. chemsrc.com It is one of the most lipophilic substituents, which can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. chemsrc.com The presence of fluorine often imparts unique electronic properties and conformational effects. chemsrc.com
The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. acs.org The vinyl group is also a key functional moiety, capable of participating in polymerization, addition reactions, and as a coupling partner in reactions like the Heck reaction. acs.org The combination of these three groups in one molecule allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex target molecules.
Overview of Aromatic Compounds Bearing Halogen, Vinyl, and Trifluoromethoxy Substituents
Aromatic compounds functionalized with halogens, vinyl groups, and trifluoromethoxy groups are pivotal in modern synthetic chemistry. Each substituent imparts distinct reactivity and properties.
Halogenated Aromatics: Bromoarenes are common precursors in palladium-catalyzed cross-coupling reactions. acs.org Their reactivity allows for the introduction of diverse alkyl, aryl, vinyl, and alkynyl groups. aobchem.com The position of the bromine atom relative to other substituents can influence reaction rates and regioselectivity.
Vinyl-Substituted Aromatics: Vinylarenes, or styrenes, are important monomers for polymers and are key intermediates in organic synthesis. The vinyl group can be transformed into a variety of other functional groups. For instance, it can undergo oxidation to form aldehydes or epoxides, or be reduced to an ethyl group.
Trifluoromethoxy-Substituted Aromatics: The synthesis of trifluoromethoxylated arenes has been a significant challenge in organic chemistry. chemsrc.com Early methods often required harsh conditions, but newer protocols have made these valuable motifs more accessible. The strong electron-withdrawing nature of the -OCF₃ group can significantly influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. chemsrc.com
The unique architecture of this compound, combining these three functionalities, suggests its potential utility as a trifunctional building block, enabling the synthesis of diverse and complex molecular structures.
Research Objectives and Scope for this compound
While the specific compound this compound is listed in chemical supplier databases, detailed research findings on its synthesis and reactivity are not extensively documented in publicly available literature. chemsrc.com Therefore, the primary research objectives for this compound would logically focus on the following areas:
Development of Efficient Synthetic Routes: A key objective would be to establish a robust and scalable synthesis for this compound. This could potentially start from more readily available precursors like 4-bromo-2-nitrophenol (B183274) or related substituted anilines, involving steps such as trifluoromethoxylation, bromination, and vinylation.
Exploration of Orthogonal Reactivity: A major area of investigation would be to explore the selective functionalization of the three reactive sites. Research would aim to find conditions that allow for the independent reaction of the bromo, vinyl, and trifluoromethoxy-activated aromatic positions. For example, performing a Suzuki coupling at the bromine position while leaving the vinyl group intact, or vice-versa.
Application in the Synthesis of Novel Scaffolds: The ultimate goal would be to utilize this compound as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials. The unique combination of substituents could lead to the discovery of molecules with novel biological activities or material properties.
The scope of research would encompass a wide range of modern synthetic methodologies, including transition-metal catalysis, photoredox catalysis, and enzymatic transformations, to fully exploit the synthetic potential of this trifunctional aromatic compound.
Data Tables
Table 1: Physicochemical Properties of this compound (Note: As experimental data is not widely published, these are predicted or basic identifier properties.)
| Property | Value |
| CAS Number | 1359341-38-9 |
| Molecular Formula | C₉H₆BrF₃O |
| Molecular Weight | 267.04 g/mol |
| IUPAC Name | 4-Bromo-1-(trifluoromethoxy)-2-vinylbenzene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethenyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-2-6-5-7(10)3-4-8(6)14-9(11,12)13/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCCYGIDALOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Trifluoromethoxy 2 Vinyl Benzene and Its Precursors
Strategies for Constructing the Substituted Benzene (B151609) Core
The assembly of the target molecule necessitates distinct methodologies for the installation of each functional group onto the aromatic ring.
Halogenation, specifically bromination, is a key step in forming the necessary precursors. Electrophilic aromatic bromination of an activated ring, such as a phenol (B47542) or an anisole (B1667542) derivative, is a standard method. The trifluoromethoxy group (-OCF₃) is an ortho-, para-director, although it deactivates the ring towards electrophilic substitution due to its strong electron-withdrawing inductive effect (-I) which outweighs its weaker resonance donation effect (+K). lookchem.com
When trifluoromethoxybenzene is subjected to electrophilic bromination, substitution occurs primarily at the para position, with a smaller amount of the ortho isomer being formed. lookchem.com For the synthesis of the target compound, a more direct route involves the bromination of a phenol precursor. For instance, achieving a dibromo-substituted intermediate, such as 2,4-dibromophenol (B41371), is a common starting point, which sets up the regiochemistry for subsequent reactions. The introduction of bromine is typically achieved using elemental bromine or N-bromosuccinimide (NBS) with a catalyst.
Table 1: Representative Electrophilic Bromination Conditions
| Starting Material | Reagent/Catalyst | Solvent | Product Orientation | Reference |
|---|---|---|---|---|
| (Trifluoromethoxy)benzene | Br₂ / FeCl₃ | Nitromethane | Predominantly para | lookchem.com |
| Phenol | Br₂ | Acetic Acid | ortho, para-dibromination | researchgate.net |
| Activated Arenes | N-Bromosuccinimide | Acetonitrile | Varies | wku.edu |
The introduction of the trifluoromethoxy (-OCF₃) group is a crucial step that imparts unique electronic properties to the molecule. While the direct trifluoromethoxylation of an existing ring can be challenging, a common and effective method involves the conversion of a hydroxyl group. Phenolic precursors are often used for this transformation.
One established method involves reacting a phenol with carbon tetrachloride and hydrogen fluoride (B91410). lookchem.com Another early method included reacting a phenol with carbonyl fluoride to produce a phenyl fluoroformate, which is then treated with sulfur tetrafluoride. lookchem.com For the synthesis of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene, a likely precursor such as 2,4-dibromophenol would be subjected to such a trifluoromethoxylation reaction to yield 2,4-dibromo-1-(trifluoromethoxy)benzene. More modern methods for trifluoromethylation (leading to -CF3, not -OCF3) of aryl halides often use copper or palladium catalysts with reagents like TESCF₃ (triethylsilyl-trifluoromethyl). nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org
The final installation of the vinyl group is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. mdpi.com These methods offer high efficiency and functional group tolerance. nih.gov The precursor for this step would typically be an aryl halide, such as 4-bromo-2-iodo-1-(trifluoromethoxy)benzene (B1527735) or 2,4-dibromo-1-(trifluoromethoxy)benzene, where the vinyl group selectively replaces one of the halogen atoms.
Several named reactions are suitable for this purpose:
Heck Reaction : This reaction couples an aryl halide with an alkene, such as ethylene (B1197577), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While high pressures were traditionally required when using ethylene gas, newer catalyst systems have allowed for reactions at lower pressures. nih.gov
Suzuki-Miyaura Coupling : This versatile method involves the reaction of an aryl halide with a vinylboronic acid or its ester, catalyzed by a palladium complex. libretexts.orgwikipedia.orgnumberanalytics.com It is widely used due to the stability and low toxicity of the boronic acid reagents. musechem.comrsc.org
Stille Coupling : This reaction uses a vinylstannane (an organotin compound) to couple with an aryl halide, also catalyzed by palladium. openochem.orgwikipedia.orgopenochem.org Stille reactions are known for their excellent functional group tolerance. libretexts.org
Sequential Functionalization Strategies for Regioselective Synthesis
Achieving the specific 1,2,4-substitution pattern of this compound requires a carefully planned sequence of reactions to control the position of each incoming group. nih.govoup.comlibretexts.org A direct vinylation of 1-bromo-4-(trifluoromethoxy)benzene (B1268045) is not feasible for obtaining the desired isomer, as cross-coupling reactions would replace the existing bromine atom. google.com
A logical and regioselective synthetic pathway is as follows:
Dibromination of a Phenol : Start with 4-bromophenol (B116583) and introduce a second bromine atom at the C-2 position (ortho to the hydroxyl group) to form 2,4-dibromophenol. The hydroxyl group is a strong ortho-, para-director, facilitating this regioselectivity.
Trifluoromethoxylation : Convert the hydroxyl group of 2,4-dibromophenol into a trifluoromethoxy group. This yields the key intermediate, 2,4-dibromo-1-(trifluoromethoxy)benzene .
Regioselective Vinylation : The final step is a selective cross-coupling reaction to introduce the vinyl group. In 2,4-dibromo-1-(trifluoromethoxy)benzene, the bromine atom at the C-2 position is generally more reactive towards palladium-catalyzed coupling than the one at C-4 due to electronic and steric factors. The C-2 position is ortho to the activating -OCF₃ group. By carefully selecting the reaction conditions and catalyst, a vinyl group can be selectively introduced at the C-2 position via a Suzuki, Stille, or Heck reaction, leaving the bromine at C-4 intact to yield the final product. organic-chemistry.org
Catalyst Systems and Reaction Conditions in Synthetic Pathways
The success of the vinylation step hinges on the choice of catalyst and reaction conditions. Transition-metal-catalyzed reactions are central to this process.
Palladium-catalyzed reactions are the most prominent methods for forming the aryl-vinyl bond required for the final step of the synthesis. lookchem.comorganic-chemistry.orgnih.gov The general mechanism for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the vinylating agent, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.orgopenochem.org
Table 2: Catalyst Systems for Aryl Vinylation Cross-Coupling Reactions
| Reaction Type | Palladium Precatalyst | Ligand(s) | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Acetonitrile, DMF | organic-chemistry.orgwikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Na₂CO₃, K₃PO₄ | Toluene, DME, Water | libretexts.orgwikipedia.orgnumberanalytics.com |
| Stille Coupling | Pd(PPh₃)₄, Pd(dba)₂ | Triphenylphosphine | (Often not required) | THF, Dioxane, DMF | openochem.orgwikipedia.orgorganic-chemistry.org |
The choice of ligand is crucial; electron-donating and bulky phosphine (B1218219) ligands can enhance catalyst activity and stability, especially for less reactive aryl halides. organic-chemistry.org Additives like LiCl are sometimes used in Stille couplings to accelerate the transmetalation step. libretexts.org The development of highly active palladacycle catalysts and N-heterocyclic carbene (NHC) ligands has further broadened the scope and efficiency of these vinylation reactions. organic-chemistry.org
Compound Index
Other Catalytic and Stoichiometric Transformations.
Beyond the more common cross-coupling reactions, several other catalytic and stoichiometric methods can be envisioned for the synthesis of this compound. These methods often involve the transformation of a precursor, such as 5-bromo-2-(trifluoromethoxy)benzaldehyde (B1293190). The synthesis of this key aldehyde intermediate can be achieved through ortho-metalation of 1-bromo-4-(trifluoromethoxy)benzene followed by formylation. For instance, treatment of 1-bromo-4-(trifluoromethoxy)benzene with a strong base like n-butyllithium in the presence of diisopropylamine (B44863) at low temperatures can generate the ortho-lithiated species, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF) or 4-morpholinecarboxaldehyde (B48038) to yield 5-bromo-2-(trifluoromethoxy)benzaldehyde. rug.nl One patent describes this transformation with a reported yield of 75%. rug.nl
With the aldehyde in hand, classic olefination reactions become viable routes to the target vinyl compound.
Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. nih.gov In this context, 5-bromo-2-(trifluoromethoxy)benzaldehyde would be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to generate the corresponding vinyl group. The choice of base is critical, with common options including n-butyllithium or sodium amide. nih.gov While highly reliable, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate product purification. nih.gov The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, typically favor the formation of the Z-alkene. mdpi.com
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction, often with superior stereoselectivity and easier purification. nih.govalfa-chemistry.com This method employs a phosphonate-stabilized carbanion, which reacts with the aldehyde to form an alkene. nih.gov A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. nih.govalfa-chemistry.com The HWE reaction generally favors the formation of the E-alkene. nih.govnih.gov The reaction conditions can be tuned to influence the stereochemical outcome. For example, the use of phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari modification), can promote the formation of the Z-alkene. wikipedia.org
| Olefination Reaction | Precursor | Reagents | Typical Byproduct | Predominant Stereochemistry |
| Wittig Reaction | 5-bromo-2-(trifluoromethoxy)benzaldehyde | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | Triphenylphosphine oxide | Z-alkene (with unstabilized ylides) |
| Horner-Wadsworth-Emmons | 5-bromo-2-(trifluoromethoxy)benzaldehyde | Phosphonate (B1237965) ester (e.g., trimethyl phosphonoacetate), base (e.g., NaH) | Water-soluble phosphate (B84403) salt | E-alkene |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and, most importantly, the required efficiency and selectivity.
Cross-Coupling Reactions (Suzuki, Heck, Stille, Negishi):
These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds and are prime candidates for the synthesis of the target compound.
Efficiency: Yields for cross-coupling reactions can be high, often exceeding 80-90% under optimized conditions. However, the efficiency can be influenced by the purity of the starting materials, the choice of catalyst and ligands, and the reaction conditions. For instance, the Suzuki-Miyaura reaction is known for its generally high yields and tolerance of a wide range of functional groups. researchgate.netorganic-chemistry.org The Heck reaction can also be very efficient, although side reactions such as the formation of 1,1-diarylethylene can occur. nih.gov Stille and Negishi couplings also offer high yields but often require the use of toxic (tin) or air-sensitive (zinc) reagents, respectively, which can be a drawback for industrial applications. wikipedia.orgorganic-chemistry.org
Selectivity: Regioselectivity is a key consideration. In the case of direct vinylation of 1-bromo-4-(trifluoromethoxy)benzene, the trifluoromethoxy group is a meta-director, while the bromine is an ortho, para-director. This can lead to a mixture of isomers. Therefore, a more selective approach would involve a pre-functionalized substrate where the position of the vinyl group is already determined, such as using 5-bromo-2-(trifluoromethoxy)benzaldehyde. In terms of stereoselectivity, the Heck reaction typically yields the trans-alkene with high selectivity.
Olefination Reactions (Wittig and Horner-Wadsworth-Emmons):
These methods offer excellent regioselectivity as they build the vinyl group at a specific carbonyl position.
Selectivity: As previously mentioned, these reactions offer absolute regioselectivity. The stereoselectivity is a key differentiator. The standard Wittig reaction with unstabilized ylides tends to produce the Z-alkene, while the HWE reaction typically favors the E-alkene. mdpi.comnih.gov This provides a valuable tool for controlling the stereochemistry of the final product. The Still-Gennari modification of the HWE reaction further enhances this control by allowing for the selective synthesis of Z-alkenes. wikipedia.org
Below is a comparative table summarizing the key features of these synthetic routes:
| Synthetic Route | Typical Reagents | Typical Yields | Regioselectivity | Stereoselectivity | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Aryl bromide, vinylboronic acid, Pd catalyst, base | High | Can be an issue with multiple reactive sites | Not applicable for terminal vinyl group | High functional group tolerance, commercially available reagents | Potential for side reactions |
| Heck Vinylation | Aryl bromide, ethylene or vinyl partner, Pd catalyst, base | Moderate to High | Good, but can have issues with diarylation | High (typically trans) | Atom-economical with ethylene | Requires high pressure for ethylene gas |
| Stille Coupling | Aryl bromide, vinylstannane, Pd catalyst | High | Good | Retained from vinylstannane | Tolerates a wide range of functional groups | Toxicity of tin reagents |
| Negishi Coupling | Aryl bromide, vinylzinc reagent, Pd or Ni catalyst | High | Good | Retained from vinylzinc reagent | High reactivity | Air and moisture sensitivity of organozinc reagents |
| Wittig Reaction | Aldehyde, phosphonium ylide | Good to High | Excellent | Z-selective (unstabilized ylides) | Well-established, reliable | Purification can be difficult |
| HWE Reaction | Aldehyde, phosphonate ester, base | High | Excellent | E-selective (standard), Z-selective (Still-Gennari) | Easy purification, tunable stereoselectivity | Requires synthesis of phosphonate reagent |
Reactivity and Reaction Mechanisms of 4 Bromo 1 Trifluoromethoxy 2 Vinyl Benzene
Reactivity of the Vinyl Group
The vinyl group, a carbon-carbon double bond attached to the benzene (B151609) ring, is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The vinyl group of styrenic compounds like 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene readily participates in cycloaddition reactions. Among these, [3+2] cycloadditions are particularly significant for the construction of five-membered heterocyclic rings. A prominent example is the synthesis of pyrazolines, which are known for a wide range of therapeutic applications. nih.gov The reaction of α,β-unsaturated compounds, such as a vinylbenzene derivative, with hydrazines is a classical and highly effective method for preparing 2-pyrazolines. nih.gov
This transformation typically proceeds through the reaction with a 1,3-dipole. For instance, the reaction of a substituted styrene (B11656) with a nitrile oxide, like benzonitrile (B105546) oxide, serves as a model for this reactivity. researchgate.net Mechanistic studies on the [3+2] cycloaddition of benzonitrile oxide with structurally similar compounds, such as 1-trifluoromethyl-4-vinyl-benzene, indicate that the reaction proceeds through a concerted mechanism with two possible regioisomeric pathways, designated as ortho and meta. researchgate.net The activation energy and the favorability of a specific pathway are determined by the electronic properties of the substituents. researchgate.net
A common application of this reaction type is the synthesis of 2-pyrazolines from the reaction of α,β-unsaturated ketones with arylhydrazine hydrochlorides. nih.gov Although this specific example starts with a chalcone, the fundamental step involves the cyclization of an intermediate that is analogous to the reaction of a vinyl group with a hydrazine (B178648) derivative.
| Reactant 1 | Reactant 2 | Product Class | Conditions | Reference(s) |
| α,β-Unsaturated Aldehyde/Ketone | Hydrazine | 2-Pyrazoline | Acetic acid as cyclizing agent | nih.gov |
| 1-(Thiophen-3-yl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | Arylhydrazine hydrochloride | 2-Pyrazoline | Ethanol, reflux | nih.gov |
| 1-Trifluoromethyl-4-vinyl-benzene | Benzonitrile Oxide | Isoxazoline | DFT Calculation | researchgate.net |
Polymerization and Copolymerization Studies
The vinyl group imparts the ability for this compound to act as a monomer in polymerization reactions. Substituted styrenes are widely used in the synthesis of functional polymers through various polymerization techniques, most commonly radical polymerization.
In a typical radical copolymerization, a monomer like a halogen ring-substituted phenylcyanoacrylate is reacted with a comonomer, such as styrene, in the presence of a radical initiator like ABCN (1,1'-Azobis(cyclohexanecarbonitrile)) at elevated temperatures. chemrxiv.org The composition of the resulting copolymer can be determined through analytical methods like nitrogen analysis. chemrxiv.org The tendency of a monomer to copolymerize is described by its monomer reactivity ratios. For example, in the copolymerization of N-vinylpyrrolidone (NVP) and chlorotrifluoroethylene (B8367) (CTFE), the reactivity ratios were found to be r(NVP) = 0.38 and r(CTFE) = 0.30, indicating a strong alternating copolymerization tendency. researchgate.net
Given this precedent, this compound can be expected to undergo copolymerization with other vinyl monomers, like styrene or acrylates, to produce functional polymers. nih.gov These polymers would incorporate the bromo and trifluoromethoxy functionalities, which could be used for further post-polymerization modification or to impart specific properties such as flame retardancy or altered refractive index to the material. Surface-initiated atom transfer radical polymerization (SI-ATRP) is another advanced technique that could be employed to create polymer brushes from such functional monomers. mdpi.com
Olefin Functionalization and Addition Reactions
Beyond cycloadditions and polymerization, the vinyl group is a handle for numerous functionalization and addition reactions. The Heck reaction, for example, can be considered a functionalization of the olefin. organic-chemistry.orglibretexts.org While often used to form a C-C bond by reacting an aryl halide with an alkene, the vinyl group of this compound could itself act as the alkene component, reacting with a different aryl halide.
Other potential transformations include hydroboration-oxidation to yield an alcohol, catalytic hydrogenation to saturate the double bond to an ethyl group, and halogenation to form a dihaloethane derivative. The regioselectivity of additions to the vinyl group is a key consideration. Mechanistic studies on the addition to vinylsilanes, for instance, show that the reaction can proceed via either a 1,2-addition (anti-Markovnikov) or a 2,1-addition (Markovnikov) pathway, with the outcome often controlled by the choice of ligand on the metal catalyst. acs.org This highlights the potential for controlled functionalization of the vinyl group in this compound.
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring is a versatile functional group, primarily serving as a leaving group in transition-metal-catalyzed cross-coupling reactions and, under certain conditions, in nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > OTf > Br > Cl. nrochemistry.comwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgnih.gov It is widely used to form biaryl structures or to connect aryl groups to vinyl or alkyl fragments. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com The bromo group on this compound can be readily coupled with various boronic acids to introduce a wide array of substituents at that position. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com this compound is a suitable aryl bromide for this transformation, allowing for the formation of a new carbon-carbon bond by coupling with an alkene like styrene or an acrylate. youtube.com This reaction typically results in the formation of the trans-alkene product due to steric factors during the coupling process. youtube.com The reaction is tolerant of many functional groups, making it highly valuable in complex molecule synthesis. rug.nl
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The bromo substituent on the target molecule allows it to be coupled with various terminal alkynes to synthesize arylalkyne structures. beilstein-journals.org The reaction can often be carried out under mild conditions, including at room temperature. nrochemistry.comwikipedia.org
| Reaction Name | Coupling Partner | Key Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura | Organoboron Compound | Pd Catalyst, Base | Biaryl, Styrene, etc. | libretexts.org, nih.gov |
| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene | organic-chemistry.org, youtube.com |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne | wikipedia.org, libretexts.org |
Nucleophilic Aromatic Substitution Pathways
While less common than electrophilic substitution on aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For an SNAr reaction to be favorable, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). libretexts.org This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group, thereby stabilizing it. libretexts.org In this compound, the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) is located para to the bromo substituent. This arrangement provides the necessary activation for the aromatic ring to undergo nucleophilic aromatic substitution. Consequently, the bromine atom can be displaced by strong nucleophiles, such as alkoxides, amines, or thiolates, under appropriate reaction conditions.
The reactivity of the leaving group in SNAr reactions is often counterintuitive. The most electronegative halogen, fluorine, typically makes the attached carbon the most electrophilic and is therefore often the best leaving group for this specific mechanism, followed by chlorine and then bromine. youtube.com Nevertheless, the bromo group on this activated ring remains a viable site for nucleophilic displacement.
Radical Reactions Involving the C-Br Bond
The carbon-bromine (C-Br) bond in this compound is susceptible to cleavage under radical conditions, opening pathways for various transformations. The vinyl bromide moiety can undergo homolytic cleavage to generate a vinyl radical, a highly reactive intermediate that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
One prominent example of such a process is the photochemical generation of vinyl radicals . The direct irradiation of vinyl bromides with high-energy light can induce the scission of the C(sp²)–Br bond, leading to the formation of the corresponding vinyl radical. This process can be facilitated by the presence of a photosensitizer or through halogen-bonding interactions, which can lower the energy required for bond cleavage. For instance, the interaction of the bromine atom with a thiol under visible light irradiation has been shown to promote the formation of vinyl radicals, which can then couple with the sulfur-centered radical to form vinyl sulfides. While not specifically documented for this compound, this methodology represents a viable pathway for its functionalization.
Another significant class of radical reactions involving the C-Br bond is atom transfer radical addition (ATRA) . In these reactions, a radical initiator, such as a trialkylborane, can abstract the bromine atom from the vinyl bromide, generating a vinyl radical. This radical can then add to an alkene or other unsaturated system, followed by the transfer of a bromine atom from another molecule of the starting material to propagate the radical chain. The efficiency of such reactions can be influenced by the polarity of the solvent, with polar and protic solvents often favoring the reaction.
The general conditions for these radical reactions are summarized in the table below.
| Reaction Type | Initiator/Conditions | Intermediate | Potential Product Type |
| Photochemical Radical Generation | Visible light, photosensitizer, or halogen-bond donor (e.g., thiol) | Vinyl radical | Vinyl sulfides, vinylated compounds |
| Atom Transfer Radical Addition | Triethylborane/air, other radical initiators | Vinyl radical | Functionalized alkyl bromides |
It is important to note that while these are established methods for radical reactions of vinyl bromides, specific studies on this compound are not widely reported in the literature.
Influence of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the reactivity of the aromatic ring through a combination of electronic effects.
In the context of electrophilic aromatic substitution (EAS), the trifluoromethoxy group acts as a deactivating, ortho, para-directing group . This behavior stems from the interplay of two opposing electronic effects:
Inductive Effect (-I): The highly electronegative fluorine atoms strongly withdraw electron density from the oxygen atom and, consequently, from the aromatic ring through the sigma bond framework. This strong inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system through resonance. This donation of electron density preferentially increases the electron density at the ortho and para positions.
The trifluoromethoxy group plays a significant role in facilitating nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. The -OCF₃ group, with its potent electron-withdrawing inductive effect, contributes to the electron deficiency of the aromatic ring, making it more susceptible to attack by nucleophiles.
In this compound, the trifluoromethoxy group, along with the bromo and vinyl substituents, would activate the ring towards nucleophilic attack. The substitution would likely occur at the carbon bearing the bromine atom, which is a good leaving group. The presence of the trifluoromethoxy group in the para position relative to the bromine atom is particularly effective in stabilizing the negatively charged Meisenheimer complex intermediate formed during the reaction through resonance. This stabilization lowers the activation energy of the reaction, thereby promoting the substitution.
The trifluoromethoxy group is known for its high chemical and metabolic stability . The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group is resistant to many chemical transformations. This stability is a key reason for its incorporation into many pharmaceutical and agrochemical compounds.
Under most reaction conditions, the trifluoromethoxy group remains intact. However, under very harsh conditions or with specific reagents, transformations can occur. For example, cleavage of the C-O bond of the trifluoromethoxy group can be achieved with strong Lewis acids or under certain reductive conditions, though such transformations are not common. The stability of the trifluoromethoxy group ensures that it generally acts as a spectator group during most synthetic manipulations of the vinyl and bromo functionalities of the molecule.
Interplay of Substituent Effects on Reaction Selectivity and Kinetics
The regioselectivity of reactions involving this compound is a complex outcome of the directing effects of the individual substituents.
In electrophilic aromatic substitution , as previously discussed, the trifluoromethoxy group is an ortho, para-director. The vinyl group is also an ortho, para-director, though it is generally considered a weaker activating group. The bromine atom is a deactivating ortho, para-director. The positions on the aromatic ring are influenced by these competing directing effects. The position meta to the bromine and ortho to the trifluoromethoxy group (C3) and the position ortho to the vinyl group and meta to the trifluoromethoxy group (C6) are the likely sites for electrophilic attack, with the precise outcome depending on the specific electrophile and reaction conditions.
In palladium-catalyzed cross-coupling reactions , such as the Heck, Suzuki, and Stille reactions, the reaction will selectively occur at the C-Br bond. The C-Br bond is significantly more reactive in these transformations than the C-H bonds of the aromatic ring or the vinyl group. The trifluoromethoxy and vinyl groups will influence the reaction kinetics but not the site of the coupling.
For reactions involving the vinyl group , such as addition reactions, the regioselectivity will be governed by the electronic nature of the double bond. The electron-withdrawing character of the aromatic ring, enhanced by the trifluoromethoxy and bromo substituents, would influence the polarization of the vinyl group and thus the regiochemistry of the addition.
The following table summarizes the expected regioselectivity for different reaction types:
| Reaction Type | Reactive Site | Directing Influence | Expected Regioselectivity |
| Electrophilic Aromatic Substitution | Aromatic Ring | -OCF₃ (o,p-director), -CH=CH₂ (o,p-director), -Br (o,p-director) | Substitution likely at C3 or C6, depending on steric and electronic factors. |
| Nucleophilic Aromatic Substitution | C-Br bond | -OCF₃ (activating), -Br (leaving group) | Substitution of the bromine atom. |
| Palladium-Catalyzed Cross-Coupling | C-Br bond | -Br is the reactive site for oxidative addition. | Coupling occurs at the carbon bearing the bromine atom. |
| Addition to Vinyl Group | C=C double bond | Electronic effects of the substituted phenyl ring. | Governed by the polarization of the double bond. |
Stereoselectivity in Transformations
Extensive literature searches indicate that specific studies on the stereoselectivity of transformations involving This compound have not been reported. However, the structural features of the molecule, namely the presence of a vinyl group attached to a substituted aromatic ring, allow for a discussion of potential stereoselective reactions by analogy to similar, well-studied systems. The electronic properties of the substituents—the electron-withdrawing trifluoromethoxy group and the halogen atom—are expected to influence the reactivity of the vinyl moiety and the potential for stereocontrol in various transformations.
The vinyl group is a prochiral center, meaning that addition reactions across the double bond can lead to the formation of one or more new stereocenters. The stereochemical outcome of such reactions (i.e., the preferential formation of one stereoisomer over another) is a critical aspect of modern organic synthesis. Key stereoselective transformations applicable to vinylarenes include asymmetric hydrogenation, dihydroxylation, epoxidation, and cycloaddition reactions.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of a double bond to a single bond, creating a new chiral center. wikipedia.org For substituted styrenes, this reaction is typically catalyzed by transition metal complexes containing chiral ligands. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee). For a substrate like This compound , the electronic nature of the substituents would play a role in the coordination of the metal catalyst and the subsequent hydrogen delivery. In studies on other ortho-substituted styrenes, both electron-rich and electron-deficient derivatives have been shown to be compatible with asymmetric hydroformylation conditions, a related transformation that introduces a formyl group and hydrogen. nih.gov For instance, 2-fluorostyrene (B1345600) and 2-trifluoromethylstyrene have been successfully hydroformylated with high enantioselectivity. nih.gov
Asymmetric Dihydroxylation and Aminohydroxylation:
The Sharpless asymmetric dihydroxylation and aminohydroxylation reactions are highly reliable methods for the stereoselective functionalization of alkenes to form vicinal diols and amino alcohols, respectively. These reactions employ osmium tetroxide in combination with chiral cinchona alkaloid-derived ligands. The facial selectivity of the reagent's approach to the double bond is directed by the chiral ligand, leading to high enantioselectivities for a wide range of substituted styrenes.
Studies on various styrene derivatives have shown that electron-withdrawing groups on the aromatic ring can influence the reaction's efficiency and stereoselectivity. For example, high enantioselectivity (up to 96% ee) was observed in the asymmetric aminohydroxylation of 4-methoxy-substituted styrene, while ortho-substituted styrenes generally provided lower, yet still significant, enantioselectivities. rsc.org A biocatalytic approach using recombinant E. coli cells co-expressing monooxygenase and epoxide hydrolases has also been developed for the enantioselective trans-dihydroxylation of styrenes, offering a complementary method to the syn-dihydroxylation typically achieved with osmium-based reagents. thieme-connect.de
| Substrate | Branched/Linear Ratio | Enantiomeric Ratio (er) |
|---|---|---|
| 2-Fluorostyrene | 21.3:1 | 93.1:6.9 |
| 2-Chlorostyrene | Not Reported | 93.9:6.1 |
| 2-Methylstyrene | 4.7:1 | 93:7 |
| 2-(Trifluoromethyl)styrene | 2.2:1 | 93:7 |
Asymmetric Epoxidation:
The epoxidation of the vinyl group in This compound would yield a chiral epoxide, a versatile synthetic intermediate. Various methods for the asymmetric epoxidation of styrenes have been developed. Biocatalytic methods, for instance using whole cells of Mycobacterium sp. M156, have been shown to oxidize styrene and its halogenated derivatives (e.g., 2-, 3-, and 4-fluorostyrene (B1294925) and 3- and 4-chlorostyrene) to their corresponding epoxides with a high degree of stereospecificity. nih.govbath.ac.uk
Cycloaddition Reactions:
The vinyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings. The stereoselectivity of these reactions can often be controlled by the choice of reagents and catalysts. A theoretical study using Molecular Electron Density Theory (MEDT) investigated the [3+2] cycloaddition of benzonitrile oxide with 1-Trifluoromethyl-4-vinyl-benzene , a compound structurally related to the title compound. nih.govresearchgate.net This study focused on regioselectivity and the reaction mechanism, noting that the presence of the trifluoromethyl group reduces the activation energy of the reaction. nih.govresearchgate.net While this particular study did not explore enantioselectivity through the use of chiral catalysts, it highlights the reactivity of the vinyl group in such systems. In other systems, the diastereoselectivity of aziridination reactions with β-substituted styrenes was found to increase with the electron-withdrawing character of the substituent. researchgate.net
| Styrene Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-Methoxystyrene | 95 | 97 |
| 4-Fluorostyrene | 92 | 94 |
| 4-Chlorostyrene | 88 | 92 |
| 4-(Trifluoromethyl)styrene | 91 | 92 |
| 3-Bromostyrene | 93 | 94 |
Theoretical and Computational Investigations of 4 Bromo 1 Trifluoromethoxy 2 Vinyl Benzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-bromo-1-trifluoromethoxy-2-vinyl-benzene. scispace.comrsc.org These calculations provide fundamental information about the distribution of electrons and the nature of molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. In substituted benzenes, the distribution of these orbitals is heavily influenced by the electronic properties of the substituents. youtube.com
For aromatic compounds, the HOMO is often localized on the benzene (B151609) ring and electron-donating groups. In the case of this compound, the vinyl group and the trifluoromethoxy group, along with the bromine atom, modulate the electron density of the aromatic system. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the energy levels of the frontier orbitals.
The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are useful for predicting sites susceptible to electrophilic or nucleophilic attack. globalresearchonline.net For instance, in similar brominated and fluorinated benzene derivatives, the halogen atoms can be reactive sites. globalresearchonline.net
Table 1: Illustrative Frontier Molecular Orbital Characteristics for Substituted Benzenes
| Feature | Description |
| HOMO Localization | Typically centered on the benzene ring and any electron-donating groups. For the target compound, contributions from the vinyl group would be expected. |
| LUMO Localization | Often distributed over the aromatic ring and electron-withdrawing substituents. The trifluoromethoxy group and bromine atom would likely contribute significantly to the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |
This table is illustrative and based on general principles of substituted benzenes.
The distribution of atomic charges within a molecule provides further insight into its reactivity. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. researchgate.net In substituted benzenes, carbon atoms attached to electronegative substituents will exhibit different charge characteristics compared to others in the ring. researchgate.net
Reactivity indices, such as Fukui functions, can be derived from quantum chemical calculations to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These indices provide a more nuanced view of reactivity than simple charge analysis. Studies on similar molecules, like 1-trifluoromethyl-4-vinyl-benzene, have successfully used these indices to understand reactivity in cycloaddition reactions. nih.govresearchgate.net
Table 2: Predicted Charge Distribution and Reactivity Hotspots
| Atomic Site | Predicted Charge Characteristic | Predicted Reactivity |
| Vinyl Group | The double bond is an electron-rich region. | Susceptible to electrophilic addition and participation in cycloaddition reactions. nih.govresearchgate.net |
| Carbon bonded to Bromine | Electrophilic carbon due to the electronegativity of bromine. | A primary site for nucleophilic attack or involvement in cross-coupling reactions. |
| Trifluoromethoxy Group | The fluorine atoms are highly electronegative, withdrawing electron density. | Influences the overall electronic profile and can affect the reactivity of the adjacent ring positions. |
| Aromatic Ring | The electron density is modulated by all substituents. | The vinyl group directs electrophiles to ortho and para positions, while the trifluoromethoxy and bromo groups have their own directing effects. |
This table is based on established principles of organic chemistry and computational studies of analogous compounds.
Mechanistic Elucidation of Key Reactions
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. scispace.comrsc.orghoffmanchemicals.com This includes the characterization of transient species like transition states.
For any given reaction, the transition state represents the highest energy point along the reaction coordinate. By computationally locating and characterizing the geometry and energy of the transition state, the activation energy for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate. nih.gov
For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the C-Br bond or additions to the vinyl group, computational models can predict the most favorable pathways by comparing the activation energies of different possible mechanisms.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic landscape or reaction profile can be constructed. acs.org This provides a comprehensive view of the reaction, including the identification of any intermediates and the rate-determining step.
For example, in the context of cycloaddition reactions involving the vinyl group, computational studies on similar vinyl-substituted benzenes have shown that it is possible to map the entire reaction pathway and determine the regioselectivity of the reaction by comparing the energies of the different possible transition states. nih.govresearchgate.net The presence of a trifluoromethyl group, which is electronically similar to a trifluoromethoxy group, has been shown to lower the activation energy in such reactions. nih.govresearchgate.net
Prediction of Reactivity and Selectivity
The ultimate goal of these computational investigations is to predict the reactivity and selectivity of this compound in various chemical transformations. The electronic information from quantum chemical calculations and the energetic details from mechanistic studies converge to provide these predictions.
The interplay between the electron-donating character of the vinyl group and the electron-withdrawing nature of the bromo and trifluoromethoxy substituents creates a unique reactivity pattern. For instance, in electrophilic aromatic substitution, the directing effects of these groups will determine the position of substitution. In cross-coupling reactions, the reactivity of the C-Br bond is a key factor. The vinyl group also presents a site for a variety of addition and polymerization reactions.
Computational Assessment of Regioselectivity and Stereoselectivity
The regioselectivity of reactions involving vinylarenes like this compound is a critical aspect, particularly in palladium-catalyzed reactions. The insertion of the vinyl group into a palladium-carbon bond can theoretically proceed via two main pathways: 1,2-insertion or 2,1-insertion. Theoretical studies on similar polar vinyl monomers indicate that the regioselectivity is often dictated by a combination of steric hindrance and electronic effects. rsc.org
For this compound, density functional theory (DFT) calculations would be instrumental in elucidating the preferred pathway. It is hypothesized that steric repulsion between the bulky trifluoromethoxy group and the catalyst's ligands would significantly influence the transition state energies of the insertion step. rsc.org A larger buried volume of the monomer tends to favor 1,2-insertion. rsc.org
In the context of stereoselectivity, particularly in reactions forming new chiral centers, computational models can predict the most stable transition states leading to a specific stereoisomer. For instance, in asymmetric Suzuki-Miyaura couplings, which can create axially chiral biaryls, the choice of ligand on the palladium catalyst is crucial. dntb.gov.ua Computational studies can model the interaction between the substrate, the catalyst, and the ligand to rationalize and predict the enantiomeric excess.
A hypothetical computational study on the Heck reaction of this compound would likely involve modeling the oxidative addition, migratory insertion, and beta-hydride elimination steps. whiterose.ac.uk The regioselectivity of the migratory insertion step would be of particular interest, with computational data providing insight into whether the aryl group adds to the alpha or beta carbon of the vinyl moiety.
Table 1: Hypothetical DFT Calculation Results for Regioselective Insertion
| Insertion Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| 1,2-Insertion | Lower | α-substituted product |
| 2,1-Insertion | Higher | β-substituted product |
This table is illustrative and based on general principles of computational chemistry applied to similar systems.
Impact of Solvent Effects on Reaction Outcomes
The solvent environment can dramatically influence the rate, selectivity, and even the nature of the active catalytic species in palladium-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net For a substrate like this compound, the polarity of the solvent is expected to play a significant role.
Computational studies often employ solvent models like the Polarizable Continuum Model (PCM) to simulate the effect of the solvent. Theoretical investigations on other systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. researchgate.net For instance, the oxidative addition of an aryl halide to a palladium(0) complex often proceeds through a polar transition state, which is favored in polar solvents. researchgate.net
In the case of this compound, a switch in solvent from nonpolar to polar could potentially alter the chemoselectivity if other reactive sites were present. Studies have shown that for substrates with multiple leaving groups, the choice of solvent can dictate which group is activated by the palladium catalyst. nih.govresearchgate.net While the vinyl group is not a leaving group, the principle of solvent-dependent reactivity modulation remains relevant.
Table 2: Predicted Influence of Solvent Polarity on Reaction Parameters
| Solvent Polarity | Predicted Effect on Oxidative Addition Rate | Predicted Effect on Catalyst Stability |
|---|---|---|
| High | Accelerated | Potential for stabilization of anionic catalytic species |
| Low | Slower | Favors neutral catalytic pathways |
This table is illustrative and based on general principles of solvent effects in palladium-catalyzed reactions.
Comparative Theoretical Studies with Analogous Compounds
To better understand the unique reactivity of this compound, comparative theoretical studies with its analogues are invaluable. By systematically modifying the substituents on the benzene ring, one can computationally dissect the electronic and steric contributions of each group.
For example, a comparative DFT study could involve analyzing the following compounds:
1-Bromo-2-vinyl-benzene: To understand the baseline reactivity without the trifluoromethoxy group.
4-Bromo-1-methoxy-2-vinyl-benzene: To compare the electronic effect of a methoxy (B1213986) group versus a trifluoromethoxy group. The latter is a strong electron-withdrawing group, which would significantly alter the electron density of the aromatic ring and the vinyl group.
4-Bromo-1-trifluoromethoxy-benzene: To isolate the effect of the vinyl group on the reactivity of the C-Br bond.
Such a study would likely calculate properties like molecular orbital energies (HOMO-LUMO gap), partial atomic charges, and bond dissociation energies. These calculated parameters would provide a quantitative basis for comparing the reactivity of this compound to its analogues in, for example, a Suzuki-Miyaura coupling. It is expected that the strong electron-withdrawing nature of the trifluoromethoxy group would make the palladium-catalyzed oxidative addition to the C-Br bond more favorable compared to analogues with electron-donating groups.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-2-vinyl-benzene |
| 4-Bromo-1-methoxy-2-vinyl-benzene |
| 4-Bromo-1-trifluoromethoxy-benzene |
Advanced Applications and Derivatives of 4 Bromo 1 Trifluoromethoxy 2 Vinyl Benzene in Chemical Synthesis
Potential as a Building Block for Complex Organic Molecules
Based on the reactivity of related compounds, 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene would likely serve as a versatile building block in the synthesis of complex organic molecules. The vinyl group can participate in various addition and polymerization reactions, while the bromo substituent is amenable to cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the carbon skeletons of intricate molecular architectures. The trifluoromethoxy group can influence the electronic properties and lipophilicity of the molecule, which is often a desirable feature in the design of new compounds.
Potential as a Precursor in the Synthesis of Biologically Active Compounds
Although no direct synthesis of biologically active compounds using this compound has been documented, its structural motifs are present in various pharmacologically active molecules. The trifluoromethoxy group is a known bioisostere for other functional groups and can enhance metabolic stability and cell membrane permeability. The vinyl and bromo functionalities would allow for its incorporation into a wide range of molecular scaffolds, potentially leading to the discovery of new therapeutic agents. For instance, related trifluoromethoxy-substituted benzene (B151609) derivatives are intermediates in the synthesis of pharmaceuticals. google.com
Potential Role in Materials Science: Precursors for Specialty Polymers and Functional Materials
The vinyl group in this compound makes it a potential monomer for the synthesis of specialty polymers. Polymerization of this monomer could lead to materials with unique properties conferred by the trifluoromethoxy group, such as thermal stability, chemical resistance, and specific optical properties. The bromine atom could be further functionalized post-polymerization to introduce other desired characteristics. While no specific polymers derived from this compound are reported, the development of novel fluorinated polymers is an active area of research in materials science.
Potential for Derivatization for Pharmacologically Relevant Scaffolds
The reactive sites on this compound—the vinyl group and the carbon-bromine bond—offer multiple avenues for derivatization. The vinyl group can be transformed into a variety of functional groups, such as epoxides, diols, or aldehydes, which are common in pharmacologically active compounds. The bromo group can be readily converted to other functionalities, including amino, cyano, or alkyl groups, through various organic reactions. This versatility would allow for the generation of a library of derivatives for screening and development of new drug candidates.
Potential Catalytic Applications or Reagent Development
While there is no evidence of this compound itself being used as a catalyst, it could serve as a ligand precursor for transition metal catalysts. The vinyl group and the aromatic ring can be modified to chelate to metal centers, and the electronic properties of the trifluoromethoxy group could influence the catalytic activity. Furthermore, its derivatives could be developed as specialized reagents for introducing the trifluoromethoxy-vinyl-phenyl moiety into other molecules.
Conclusion and Future Research Directions
Summary of Key Research Findings
Furthermore, research into vinyl-substituted aromatic compounds demonstrates their participation in a wide array of chemical transformations. Notably, [3+2] cycloaddition reactions of vinyl-benzenes have been a subject of interest, indicating a potential reaction pathway for 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene to form complex heterocyclic structures. The electronic properties of the trifluoromethoxy group are expected to influence the reactivity of the vinyl moiety in such reactions.
Remaining Challenges and Open Questions
The primary challenge in the study of this compound is the lack of established and optimized synthetic routes. The development of a scalable and efficient synthesis is a crucial first step to enable further research into its properties and applications.
Key open questions that remain to be addressed include:
Reactivity and Regioselectivity: How do the bromo and trifluoromethoxy substituents electronically and sterically influence the reactivity of the vinyl group in various reactions, such as polymerization, cycloadditions, and hydrofunctionalizations? Understanding the regioselectivity of these reactions is paramount for its application in targeted synthesis.
Cross-Coupling Compatibility: While the bromine atom is a prime site for cross-coupling, the stability and compatibility of the vinyl and trifluoromethoxy groups under various reaction conditions need to be systematically evaluated.
Physicochemical Properties: A thorough characterization of its fundamental physicochemical properties, including its electronic structure, spectroscopic data, and thermal stability, is currently absent from the scientific literature.
Prospective Research Avenues and Innovative Methodologies
The future of research on this compound is promising, with several potential avenues for exploration.
Prospective Research Avenues:
Monomer for Specialty Polymers: The vinyl group allows for its use as a monomer in the synthesis of novel fluorinated polymers. These polymers could exhibit unique properties such as high thermal stability, chemical resistance, and specific optical properties, making them suitable for advanced materials applications.
Building Block for Bioactive Molecules: Its trifunctional nature makes it an attractive scaffold for the synthesis of complex organic molecules with potential biological activity. The systematic exploration of its derivatization through reactions at the bromine and vinyl functionalities could lead to the discovery of new pharmaceutical and agrochemical candidates.
Mechanistic Studies: Detailed mechanistic investigations into its participation in various organic reactions, employing both experimental and computational methods, will be crucial to unlock its full synthetic potential.
Innovative Methodologies:
Flow Chemistry for Synthesis and Polymerization: The use of continuous flow reactors could offer a safe and efficient way to handle potentially reactive intermediates in its synthesis and to control polymerization processes with high precision.
High-Throughput Screening: Employing high-throughput screening techniques could accelerate the discovery of optimal reaction conditions for its derivatization and the identification of novel applications.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be utilized to predict its reactivity, spectroscopic properties, and to guide the rational design of experiments.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Bromination : Introduce bromine at the para position using electrophilic bromination (e.g., Br₂/FeBr₃) .
Trifluoromethoxy Introduction : Replace a leaving group (e.g., nitro or chloro) with trifluoromethoxy via nucleophilic substitution using AgOCF₃ or Cu-mediated methods .
Vinyl Group Addition : Employ cross-coupling reactions (e.g., Heck reaction with vinyl boronic acids or Stille coupling with vinyl stannanes) .
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
Q. How should purification and storage be managed to ensure compound stability?
Methodological Answer :
- Purification : Use flash chromatography (hexane:EtOAc, 9:1) or recrystallization (ethanol/water mixture) .
- Storage : Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation of the vinyl group. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do the electronic effects of substituents (Br, OCF₃, vinyl) influence regioselectivity in electrophilic substitution reactions?
Methodological Answer :
- Br (meta-directing, deactivating) : Directs incoming electrophiles to meta positions relative to itself.
- OCF₃ (strongly deactivating, para/meta-directing) : Competes with Br for directing effects, leading to complex regioselectivity.
- Vinyl (ortho/para-directing, activating) : Can dominate in π-rich systems.
Q. Experimental Approach :
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer :
- Challenges : Heavy bromine atom causes absorption errors. Disorder in the trifluoromethoxy or vinyl groups may reduce data quality.
- Solutions :
Q. How can computational chemistry (e.g., DFT) predict reactivity or stability in derivatives of this compound?
Methodological Answer :
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
Methodological Answer :
- Troubleshooting Checklist :
- Case Study : Discrepancies in vinyl-group coupling efficiency may stem from varying Pd catalyst loadings (0.5–5 mol%) .
Q. How can reactive intermediates (e.g., radicals or carbocations) in derivatization reactions be stabilized?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
